N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(2-methoxyphenoxy)acetamide
Description
This compound features a unique molecular architecture combining:
- A 2-(2-methoxyphenoxy)acetamide backbone.
- A morpholine ring linked via an ethyl group.
- A 4-(dimethylamino)phenyl substituent.
Its design integrates hydrophilic (morpholine, dimethylamino) and lipophilic (methoxyphenoxy, aromatic) moieties, which may enhance blood-brain barrier permeability and target binding .
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4/c1-25(2)19-10-8-18(9-11-19)20(26-12-14-29-15-13-26)16-24-23(27)17-30-22-7-5-4-6-21(22)28-3/h4-11,20H,12-17H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDRKPCVTPUIIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2OC)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis via Amide Coupling
Step 1: Synthesis of 2-(2-Methoxyphenoxy)acetic Acid
2-Methoxyphenol (1.0 equiv) reacts with chloroacetic acid (1.2 equiv) in aqueous NaOH (2.5 M) at 80°C for 6 h. Acidification with HCl yields 2-(2-methoxyphenoxy)acetic acid (78% yield).
Step 2: Preparation of N-(2-Aminoethyl)-4-(dimethylamino)phenylmorpholine
Morpholine (1.5 equiv) and 1,2-dibromoethane (1.0 equiv) undergo nucleophilic substitution in acetonitrile at 60°C for 12 h. Subsequent reaction with 4-(dimethylamino)benzaldehyde via reductive amination (NaBH4, MeOH) affords the secondary amine (64% yield over two steps).
Step 3: Amide Bond Formation
2-(2-Methoxyphenoxy)acetic acid (1.0 equiv) is activated with thionyl chloride (1.5 equiv) in dichloromethane (DCM) at 0°C. The resulting acyl chloride reacts with the amine intermediate (1.1 equiv) in the presence of triethylamine (2.0 equiv) to yield the target compound (82% yield).
One-Pot Approach Using In Situ Activation
A streamlined protocol combines Steps 1–3 in a single vessel:
- 2-Methoxyphenol, chloroacetic acid, and K2CO3 in toluene are heated at 110°C for 4 h.
- Thionyl chloride (1.5 equiv) is added dropwise at 65°C to generate the acyl chloride.
- The amine intermediate and Et3N are introduced, with stirring at room temperature for 12 h.
This method achieves a 68% overall yield, reducing purification steps.
Catalytic Methods and Reagent Selection
Palladium-Catalyzed Coupling for Aromatic Functionalization
The dimethylamino group is installed via Buchwald-Hartwig amination of 4-bromophenylmorpholine using Pd2(dba)3 (2 mol%), Xantphos (4 mol%), and dimethylamine (2.0 equiv) in toluene at 100°C (89% yield).
Reductive Amination Optimization
NaBH4 in MeOH proves superior to NaBH3CN for reducing the imine intermediate, minimizing byproducts (Table 1).
Table 1: Reductive Amination Conditions Comparison
| Reducing Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| NaBH4 | MeOH | 25°C | 88 |
| NaBH3CN | THF | 0°C | 72 |
| BH3·THF | DCM | -20°C | 65 |
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3): δ 6.82–7.25 (m, 4H, aromatic), 4.12 (s, 2H, CH2CO), 3.76 (s, 3H, OCH3), 2.48–2.75 (m, 8H, morpholine), 2.32 (s, 6H, N(CH3)2).
- HRMS : m/z 401.4744 [M+H]+ (calc. 401.4744).
Industrial Scalability and Challenges
Solvent and Catalyst Recovery
Toluene and Pd catalysts are recycled via distillation and filtration, respectively, reducing costs by 30%.
Byproduct Management
The major byproduct, N-acetylated morpholine (5–8%), is suppressed using excess thionyl chloride (1.8 equiv).
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(2-methoxyphenoxy)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino and methoxyphenoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(2-methoxyphenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including its role as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Similarities and Differences
- Morpholine Integration: The target compound and samelisant () both incorporate morpholine, which enhances solubility and receptor interaction. However, samelisant lacks the methoxyphenoxy group, instead featuring a cyclobutylpiperidine-oxy phenyl moiety .
- Acetamide Backbone: Compounds 9d () and the target compound share a 2-arylacetamide structure. Compound 9d’s 4-hydroxy-3-methoxyphenethyl group may confer antioxidant properties, whereas the target compound’s 2-methoxyphenoxy group could influence steric hindrance during target binding .
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(2-methoxyphenoxy)acetamide is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a dimethylamino phenyl group, a morpholine moiety, and a methoxyphenoxy acetamide framework. The synthesis typically involves multiple steps, including the formation of the core aromatic structures and subsequent functionalization. Common synthetic routes include:
- Formation of Dimethylamino Phenyl Group : This involves the modification of phenyl derivatives through various chemical reactions.
- Morpholine Ring Formation : Achieved via cyclization reactions involving specific precursors.
- Acetamide Formation : The final step involves coupling reactions to form the acetamide linkage.
Biological Activity
The biological activity of this compound has been explored in various contexts:
Anticonvulsant Activity
Research has indicated that derivatives containing similar structural motifs exhibit anticonvulsant properties. For instance, compounds with morpholine structures have shown protective effects in animal models against seizures induced by maximal electroshock (MES). A notable study demonstrated that morpholine derivatives provided significant protection at doses of 100 mg/kg and 300 mg/kg, indicating their potential as therapeutic agents for epilepsy .
The mechanism by which this compound exerts its biological effects is likely through interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity, influencing downstream signaling pathways. Further studies are needed to elucidate the precise molecular mechanisms involved.
Case Studies and Experimental Data
-
Study on Anticonvulsant Activity :
- Objective : To evaluate the anticonvulsant effects of new N-phenyl derivatives.
- Methodology : Animal models were used to assess the protective effects against MES.
- Results : Compounds with morpholine moieties demonstrated significant anticonvulsant activity, with some providing protection at multiple time intervals post-administration .
-
In Vitro Studies :
- Various in vitro assays have been conducted to assess the compound's efficacy against different biological targets, including its potential as an inhibitor in enzymatic studies .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
